An In-depth Technical Guide to 5-Ethynyl-2-fluoroaniline: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Ethynyl-2-fluoroaniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Chemistry
5-Ethynyl-2-fluoroaniline is a trifunctional aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its unique molecular architecture, featuring an aniline moiety, a fluorine atom, and an ethynyl group, offers a confluence of chemical properties that make it a highly versatile and valuable building block. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates[1]. The amino group serves as a key handle for a wide array of chemical transformations, including amide bond formation and diazotization. The terminal alkyne functionality is particularly notable for its participation in powerful coupling reactions such as the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling the construction of complex molecular scaffolds[2][3].
Molecular Structure and Physicochemical Properties
The structure of 5-Ethynyl-2-fluoroaniline combines the electron-donating character of the amino group with the electron-withdrawing nature of the fluorine atom and the linear, rigid geometry of the ethynyl group. This substitution pattern dictates the molecule's reactivity and physical properties.
Table 1: Predicted Physicochemical Properties of 5-Ethynyl-2-fluoroaniline
| Property | Value | Basis of Estimation |
| Molecular Formula | C₈H₆FN | Calculated |
| Molecular Weight | 135.14 g/mol | Calculated |
| Appearance | Off-white to light brown solid | Inferred from analogous compounds like 4-ethynylaniline[4] |
| Melting Point | Not available (predicted to be a low-melting solid) | Inferred from 5-Bromo-2-fluoroaniline (27 °C)[5] and 4-ethynylaniline (98-102 °C)[3] |
| Boiling Point | Not available | --- |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Slightly soluble in water. | Inferred from general properties of anilines and alkynes |
| pKa (of conjugate acid) | ~2.5 - 3.0 | Estimated based on the pKa of 2-fluoroaniline (~3.2)[6], with slight reduction due to the ethynyl group |
Synthesis of 5-Ethynyl-2-fluoroaniline
The most direct and efficient route to synthesize 5-Ethynyl-2-fluoroaniline is through a palladium-catalyzed Sonogashira coupling reaction. This well-established methodology involves the cross-coupling of a vinyl or aryl halide with a terminal alkyne. In this case, the commercially available 5-Bromo-2-fluoroaniline serves as the ideal aryl halide precursor.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process if a protected alkyne such as trimethylsilylacetylene (TMSA) is used, which is common to avoid self-coupling of the terminal alkyne. This is followed by a straightforward deprotection step.
Caption: Proposed synthesis of 5-Ethynyl-2-fluoroaniline via Sonogashira coupling.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is a representative procedure based on standard Sonogashira reaction conditions. Optimization may be required.
Materials:
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Trimethylsilylacetylene (1.2 - 1.5 eq)
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 - 0.05 eq)
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Copper(I) iodide (CuI) (0.04 - 0.10 eq)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
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Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Procedure:
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To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-Bromo-2-fluoroaniline, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the amine base (TEA or DIPEA).
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Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and complex formation.
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Slowly add trimethylsilylacetylene via syringe.
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Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude intermediate product, 2-Fluoro-5-((trimethylsilyl)ethynyl)aniline, by column chromatography on silica gel.
Detailed Experimental Protocol: Deprotection of the TMS Group
Materials:
-
2-Fluoro-5-((trimethylsilyl)ethynyl)aniline (1.0 eq)
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Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
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Methanol (MeOH) or Tetrahydrofuran (THF)
Procedure (using K₂CO₃):
-
Dissolve the TMS-protected aniline in methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
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Redissolve the residue in ethyl acetate and wash with water to remove inorganic salts.
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Dry the organic layer, concentrate, and if necessary, purify the final product, 5-Ethynyl-2-fluoroaniline, by column chromatography or recrystallization.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized 5-Ethynyl-2-fluoroaniline is crucial. The following are the expected spectroscopic signatures.
Table 2: Predicted Spectroscopic Data for 5-Ethynyl-2-fluoroaniline
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (3H) exhibiting complex splitting patterns due to H-H and H-F coupling. - A sharp singlet for the terminal alkyne proton (1H, ~3.0-3.5 ppm). - A broad singlet for the amine protons (2H), which may be exchangeable with D₂O. |
| ¹³C NMR | - 6 distinct aromatic carbon signals. The carbon attached to fluorine will show a large ¹JCF coupling constant. - 2 signals for the alkyne carbons (~80-90 ppm). |
| ¹⁹F NMR | - A single resonance, likely a multiplet due to coupling with neighboring aromatic protons. |
| IR Spectroscopy | - A sharp, weak absorption for the C≡C-H stretch (~3300 cm⁻¹). - A medium absorption for the C≡C stretch (~2100-2150 cm⁻¹). - Two absorptions for the N-H stretching of the primary amine (~3350-3500 cm⁻¹). - C-F stretching absorption (~1200-1300 cm⁻¹). |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 135. |
Reactivity and Applications in Drug Discovery and Materials Science
The three functional groups of 5-Ethynyl-2-fluoroaniline can be addressed with high selectivity, making it a powerful intermediate for building molecular complexity.
Caption: Key reaction pathways for 5-Ethynyl-2-fluoroaniline.
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Medicinal Chemistry: The molecule can be used as a key building block for synthesizing libraries of compounds for high-throughput screening. The ethynyl group is a common feature in many kinase inhibitors, where it can form covalent bonds with cysteine residues in the active site. The 2-fluoroaniline moiety is present in various approved drugs and can improve pharmacokinetic properties[1].
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Materials Science: The rigid, linear nature of the ethynyl group makes this compound a candidate for the synthesis of conjugated polymers and organic electronic materials[2]. The amino group allows for incorporation into polyamides or polyimides, potentially conferring unique thermal or electronic properties.
Safety and Handling
No specific safety data sheet (SDS) is available for 5-Ethynyl-2-fluoroaniline. Therefore, it must be handled with the utmost care, assuming it is hazardous. The safety profile can be inferred from its precursor, 5-Bromo-2-fluoroaniline, and analogous compounds.
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Hazards: Based on 5-Bromo-2-fluoroaniline, the compound is likely harmful if swallowed, in contact with skin, or if inhaled[5][7]. It may cause skin and serious eye irritation[4]. Aromatic amines are often toxic and can be absorbed through the skin.
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
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Storage: Store in a cool, dark, and dry place under an inert atmosphere to prevent degradation[5]. It is likely sensitive to air and light.
Conclusion
5-Ethynyl-2-fluoroaniline represents a potent and versatile chemical tool for researchers in drug discovery and materials science. Although not commercially available, its synthesis is readily achievable through robust and well-documented methods like the Sonogashira coupling. By understanding its predicted properties, spectroscopic characteristics, and orthogonal reactivity, scientists can effectively utilize this building block to construct novel and complex molecules with tailored functions. As with any uncharacterized chemical, appropriate safety precautions are paramount during its synthesis and handling.
References
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PubChem. (n.d.). 4-Ethynylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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